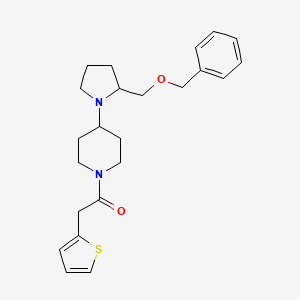

1-(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone

Beschreibung

The compound 1-(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone is a structurally complex molecule combining a piperidine core with a substituted pyrrolidine moiety and a thiophene-containing ethanone group. Its synthesis likely involves multi-step coupling reactions, as inferred from analogous compounds in the literature .

Eigenschaften

IUPAC Name |

1-[4-[2-(phenylmethoxymethyl)pyrrolidin-1-yl]piperidin-1-yl]-2-thiophen-2-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2O2S/c26-23(16-22-9-5-15-28-22)24-13-10-20(11-14-24)25-12-4-8-21(25)18-27-17-19-6-2-1-3-7-19/h1-3,5-7,9,15,20-21H,4,8,10-14,16-18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKBPKHXDXXGJDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2CCN(CC2)C(=O)CC3=CC=CS3)COCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

1-(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone is a complex organic compound notable for its potential pharmacological applications. Its structure integrates multiple functional groups, including a benzyloxy moiety, a pyrrolidine ring, and a thiophene unit, which contribute to its biological activity. This article explores the biological activities associated with this compound, including its effects on various biological targets, its synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 398.54 g/mol. The compound's intricate structure suggests that it may engage in various interactions within biological systems, making it a subject of interest in medicinal chemistry.

Pharmacological Potential

- Neurological Disorders : The compound has been studied for its potential as an antagonist at the calcitonin gene-related peptide receptor, indicating possible applications in migraine treatment due to promising intranasal bioavailability and efficacy in animal models.

- Antimicrobial Activity : Thiophene derivatives, similar to the compound in focus, have shown significant antimicrobial properties against various bacterial strains such as Staphylococcus aureus and Escherichia coli. For example, studies have indicated that thiophene derivatives exhibit minimum inhibitory concentrations (MIC) that are competitive with established antibiotics .

- Antioxidant Properties : The compound's structural features suggest potential antioxidant activity. Research into related thiophene compounds has demonstrated their ability to scavenge free radicals effectively, which could be beneficial in preventing oxidative stress-related diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Binding : Its ability to bind to specific receptors (e.g., calcitonin gene-related peptide receptors) is crucial for its pharmacological effects.

- Chemical Reactivity : The presence of functional groups such as ketones and thiophenes may enhance reactivity towards biological targets, facilitating interactions that lead to desired therapeutic effects.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrrolidine and Piperidine Rings : These rings are synthesized through standard methods involving amine coupling reactions.

- Introduction of the Benzyloxy Group : The benzyloxy moiety is added via alkylation reactions using appropriate benzylic halides.

- Formation of the Thiophene Component : Thiophene derivatives can be synthesized through cyclization reactions involving sulfur-containing precursors.

Case Studies and Research Findings

Wissenschaftliche Forschungsanwendungen

Research indicates that compounds similar to 1-(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone exhibit significant interactions with neurotransmitter systems, particularly dopamine and norepinephrine transporters.

Neurotransmitter Modulation

Studies have shown that related compounds can act as potent inhibitors of the dopamine transporter (DAT) and norepinephrine transporter (NET), suggesting potential applications in treating disorders such as depression and ADHD. For instance, the compound's ability to selectively inhibit DAT while sparing serotonin transporter (SERT) activity could lead to fewer side effects commonly associated with traditional antidepressants .

Case Studies

Several case studies have highlighted the potential therapeutic applications of compounds structurally related to this compound:

Case Study 1: Antidepressant Activity

A study on a related compound demonstrated its efficacy in animal models of depression, exhibiting significant improvements in locomotor activity and behavioral despair tests. These findings suggest that the compound's mechanism may involve enhanced dopaminergic and noradrenergic signaling .

Case Study 2: Analgesic Properties

Another investigation revealed that derivatives of this class showed analgesic effects in pain models, potentially through modulation of pain pathways involving the central nervous system .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares the target compound with structurally analogous molecules from the evidence, focusing on structural motifs, synthetic routes, and inferred physicochemical properties:

Key Observations:

Structural Variations: The target compound’s piperidine-pyrrolidine hybrid core distinguishes it from simpler piperidine/piperazine analogs (e.g., MK89). This hybrid structure may enhance binding selectivity due to conformational rigidity .

Synthetic Efficiency :

- The 98% yield of MK89 suggests that HOBt/TBTU-mediated coupling is highly efficient for piperidine-thiophene hybrids, which could be extrapolated to the target compound’s synthesis .

- In contrast, Pd-catalyzed methods (e.g., for compound 6b) may offer regioselectivity but require specialized catalysts .

Physicochemical Properties: The thiophene moiety is conserved across all analogs, indicating its critical role in electronic interactions. However, the ethanone vs. butanone chain length (target vs. MK89) may influence solubility and metabolic stability . Chloroethanone derivatives (e.g., in ) exhibit higher reactivity, which could be advantageous for further functionalization but may compromise stability .

The benzyloxy group may mimic benzodiazepine-like motifs, suggesting CNS activity .

Q & A

Basic: What synthetic routes are commonly used to prepare this compound, and how are reaction conditions optimized?

The compound is synthesized via multi-step coupling reactions. Key steps include:

- Amide bond formation : Reacting a thiophene-containing carboxylic acid derivative with a benzyloxy-substituted pyrrolidine-piperidine scaffold using coupling agents like HATU or EDCI .

- Optimization : Adjusting solvent systems (e.g., dichloromethane or DMF), temperature (0–25°C), and stoichiometry (1:1.1 molar ratio of acid to amine) to improve yields (typically 44–84%) .

- Purification : Column chromatography with gradients like n-hexane/EtOAc (5:5) or reverse-phase HPLC (retention time ~13 min) ensures purity >95% .

Advanced: How can discrepancies between calculated and observed elemental analysis data be systematically addressed?

Discrepancies (e.g., C/H/N deviations in compound 22b ) require:

- Repeat analysis : Eliminate instrument calibration errors.

- Complementary techniques : Use high-resolution mass spectrometry (HRMS; ±0.0003 Da accuracy ) and 2D NMR (e.g., HSQC, HMBC) to confirm molecular formula.

- Hydration assessment : TGA/DSC to detect solvent or water content affecting mass balance .

Basic: Which spectroscopic methods are critical for structural confirmation?

- 1H/13C NMR : Assign peaks for thiophene (δ 6.8–7.4 ppm), benzyloxy (δ 4.5–5.1 ppm), and piperidine/pyrrolidine protons (δ 1.5–3.5 ppm) .

- HRMS : Confirm molecular ion ([M+H]+) with <1 ppm error .

- HPLC : Assess purity (>95% at 254 nm) .

Advanced: What strategies improve yields in multi-step syntheses of pyrrolidine-piperidine scaffolds?

- Intermediate stability : Protect amine groups with Boc to prevent side reactions .

- Catalyst screening : Test Lewis acids (e.g., AlCl3) for Friedel-Crafts acylation steps .

- Flow chemistry : Continuous reactors enhance reproducibility in large-scale steps .

Basic: What safety protocols are essential for handling this compound?

- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods due to potential respiratory irritation .

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) .

Advanced: How does X-ray crystallography resolve stereochemical ambiguities?

- SHELX refinement : Resolve chiral centers using high-resolution data (R-factor <0.05) .

- Twinned data analysis : Apply SHELXL for twin-law correction in piperidine ring conformations .

Basic: What in vitro assays are used for pharmacological screening?

- Receptor binding : Radioligand displacement assays (e.g., orexin receptors ).

- Metabolic stability : Liver microsome assays with LC-MS quantification .

Advanced: How to reconcile computational vs. experimental binding affinity data?

- Molecular dynamics : Simulate ligand-receptor interactions (e.g., docking into orexin receptor homology models ).

- Mutagenesis : Validate key binding residues (e.g., Tyr318 in OX1R) via site-directed mutagenesis .

Basic: Which purification methods maximize compound recovery?

- Flash chromatography : Use silica gel with EtOAc/hexane gradients (yield: 75–84%) .

- Recrystallization : Optimize solvent pairs (e.g., CH2Cl2/hexane) for crystalline solids .

Advanced: How to validate stability under physiological conditions?

- pH stability studies : Incubate in buffers (pH 1–10) and monitor degradation via LC-MS .

- Metabolite profiling : Identify oxidation products (e.g., thiophene ring hydroxylation) using HRMS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.